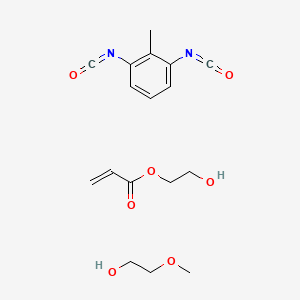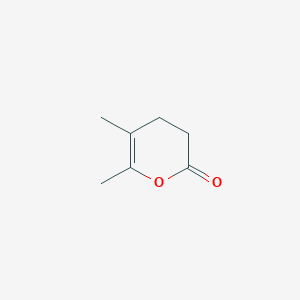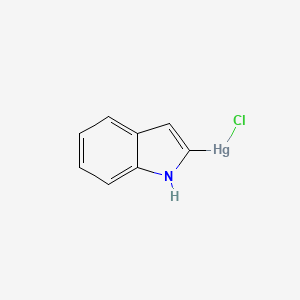![molecular formula C8H17BO2 B14153812 [(1S,2S)-2-pentylcyclopropyl]boronic acid CAS No. 251956-44-2](/img/structure/B14153812.png)
[(1S,2S)-2-pentylcyclopropyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-pentylcyclopropyl]boronic acid is an organoboron compound with the molecular formula C8H15BO2. This compound is characterized by the presence of a cyclopropyl ring substituted with a pentyl group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-pentylcyclopropyl]boronic acid typically involves the hydroboration of alkenes. One common method is the reaction of an alkene with a borane reagent, such as diborane (B2H6), under controlled conditions. The reaction proceeds via the addition of the borane across the double bond of the alkene, followed by oxidation to yield the boronic acid.
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to ensure high efficiency and yield. These methods involve the use of organolithium or Grignard reagents to introduce the boron moiety, followed by oxidation. The use of metal-free photoinduced borylation has also been explored for the synthesis of boronic acids, providing a broad scope and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-pentylcyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
[(1S,2S)-2-pentylcyclopropyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-pentylcyclopropyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The compound can interact with molecular targets, including enzymes and receptors, by forming boronate esters, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
[(1S,2S)-2-pentylcyclopropyl]boronic acid is unique due to its cyclopropyl ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and reactivity profiles .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.
Properties
CAS No. |
251956-44-2 |
|---|---|
Molecular Formula |
C8H17BO2 |
Molecular Weight |
156.03 g/mol |
IUPAC Name |
[(1S,2S)-2-pentylcyclopropyl]boronic acid |
InChI |
InChI=1S/C8H17BO2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8,10-11H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
RXDUKPMEQAWEMH-YUMQZZPRSA-N |
Isomeric SMILES |
B([C@H]1C[C@@H]1CCCCC)(O)O |
Canonical SMILES |
B(C1CC1CCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)

![5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B14153779.png)
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)

